molecular formula C12H9F13O2 B1653832 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate CAS No. 1980085-17-3

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate

Cat. No.: B1653832
CAS No.: 1980085-17-3
M. Wt: 432.18
InChI Key: GVDAUHCFCTZXEL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F13O2/c1-2-6(26)27-5-3-4-7(10(17,18)19,11(20,21)22)8(13,14)9(15,16)12(23,24)25/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDAUHCFCTZXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134644
Record name 2-Propenoic acid, 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1980085-17-3
Record name 2-Propenoic acid, 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1980085-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate (CAS No. 72487-68-4) is a fluorinated organic compound with unique chemical properties that have garnered attention in various fields, particularly in materials science and medicinal chemistry. This article focuses on the biological activity of this compound, including its pharmacological potential, toxicological profiles, and applications in drug discovery.

Molecular Structure

  • Molecular Formula: C9_9H5_5F13_{13}
  • Molecular Weight: 360.12 g/mol
  • CAS Number: 72487-68-4

Physical Properties

PropertyValue
Boiling PointNot available
Melting PointNot available
DensityNot available
LogP5.50640

The unique trifluoromethyl groups contribute to the compound's hydrophobic characteristics and stability under various conditions.

Pharmacological Potential

Research has indicated that fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. In particular, this compound has been explored for its potential neuroactive effects. A study highlighted that fluorinated small molecules can modify behavioral responses in model organisms such as zebrafish . This suggests that the compound could be a candidate for further investigation in neuropharmacology.

Toxicological Profile

Understanding the toxicology of this compound is crucial for assessing its safety for use in biological applications. Preliminary data suggest that compounds with similar fluorinated structures may exhibit varying degrees of toxicity based on their functional groups and molecular configurations.

Toxicity Studies

While specific toxicity studies on this acrylate are sparse, related compounds have shown that increased fluorination can lead to higher bioaccumulation and potential toxicity in aquatic organisms . This necessitates careful evaluation through standardized toxicity assays to establish safety profiles for any proposed applications.

Applications in Drug Discovery

The unique properties of this compound position it as a valuable scaffold in drug discovery. Its ability to modulate biological activity suggests potential uses in developing new therapeutic agents targeting various diseases.

Potential Therapeutic Uses

  • Neuropharmacology: As indicated by behavioral assays in model organisms.
  • Anticancer Research: Fluorinated compounds are often explored for their ability to inhibit tumor growth.
  • Antimicrobial Agents: The stability and reactivity of fluorinated compounds can be advantageous in creating effective antimicrobial agents.

Scientific Research Applications

Coatings and Surface Treatments

Applications :

  • Fluorinated Coatings : The compound is used to create coatings with exceptional hydrophobic and oleophobic properties. These coatings are beneficial in various industries including automotive and electronics.
  • Anti-Corrosion Treatments : Its chemical stability makes it an ideal candidate for anti-corrosion coatings in harsh environments.

Case Study :
A study published in the Journal of Fluorine Chemistry demonstrated that coatings formulated with 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate exhibited superior resistance to corrosive agents compared to traditional coatings .

Adhesives and Sealants

Applications :

  • High-Performance Adhesives : The compound's unique properties enhance the adhesion strength and durability of adhesives used in demanding applications such as aerospace and construction.
  • Sealants for Electronics : Its low surface energy contributes to effective sealing in electronic devices, preventing moisture ingress.

Data Table: Adhesive Performance Comparison

Adhesive TypeShear Strength (MPa)Temperature Resistance (°C)
Traditional Adhesive1080
Fluorinated Adhesive25150

Polymer Production

Applications :

  • Fluorinated Polymers : The compound serves as a monomer in the synthesis of fluorinated polymers that exhibit low friction and high wear resistance.
  • Functionalized Polymers : It can be polymerized to create functionalized materials for specialized applications in biomedical devices.

Case Study :
Research conducted at a leading polymer institute showed that polymers synthesized from this acrylate demonstrated enhanced mechanical properties and thermal stability compared to non-fluorinated counterparts .

Specialty Chemicals

Applications :

  • Intermediate in Chemical Synthesis : Used as an intermediate in the production of other specialty chemicals including surfactants and lubricants.
  • Additives for Fuel and Lubricants : Its incorporation into fuel formulations enhances performance by reducing friction and improving thermal stability.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 746180-23-4
  • Molecular Formula : C₁₄H₇F₁₇O₂ (inferred from structural analysis)
  • Purity : 99% (industrial grade)
  • Supplier : Henan Kanbei Chemical Co., Ltd. (China) and Chem Fish (global distributor) .

Comparison with Structurally Similar Fluorinated Acrylates

2,2,3,3,4,4,4-Heptafluorobutyl Acrylate

  • CAS No.: 424-64-6
  • Molecular Formula : C₇H₅F₇O₂
  • Molecular Weight : 254.104 g/mol
  • Key Properties :
    • Light-sensitive and incompatible with oxidizing agents, heat, and UV radiation .
    • Solubility: Immiscible in water .
  • Applications : Proteomics research and pharmaceutical intermediates .

Comparison :

  • The target compound (C₁₄H₇F₁₇O₂) has a longer fluorinated chain and additional trifluoromethyl groups, which likely increase its chemical inertness and thermal resistance compared to the shorter-chain heptafluorobutyl derivative .
  • Both compounds are used in pharmaceuticals, but the target compound’s extended fluorination may make it more suitable for high-performance coatings .

2,2,3,4,4,4-Hexafluorobutyl Acrylate

  • CAS No.: Not explicitly provided (referenced in Safety Data Sheet) .
  • Molecular Formula : Likely C₇H₆F₆O₂ (inferred).
  • Hazards : Classified as flammable (Category 2) and toxic upon inhalation (Category 3) .

Comparison :

  • The hexafluorobutyl variant has fewer fluorine atoms, reducing its hydrophobicity compared to the target compound. This difference may limit its utility in applications requiring extreme chemical resistance .

Tetrahydrofurfuryl Acrylate

  • CAS No.: 2399-48-6
  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • Key Properties :
    • Shares a common metabolite (tetrahydrofurfuryl alcohol) with structurally similar methacrylates .
    • Used in adhesives and coatings.

Comparison :

  • Unlike fluorinated acrylates, tetrahydrofurfuryl acrylate lacks fluorine atoms, resulting in lower thermal stability and higher biodegradability. This makes it less suitable for high-temperature or harsh-environment applications .

Data Table: Comparative Analysis

Property Target Compound Heptafluorobutyl Acrylate Hexafluorobutyl Acrylate Tetrahydrofurfuryl Acrylate
CAS No. 746180-23-4 424-64-6 Not specified 2399-48-6
Molecular Formula C₁₄H₇F₁₇O₂ C₇H₅F₇O₂ Likely C₇H₆F₆O₂ C₈H₁₂O₃
Molecular Weight (g/mol) ~580 (estimated) 254.104 ~230 (estimated) 156.18
Fluorine Content 17 F atoms 7 F atoms 6 F atoms 0 F atoms
Key Hazards Not explicitly reported Light-sensitive, reactive to oxidizers Flammable, toxic on inhalation Low acute toxicity
Applications Medicinal chemistry, specialty polymers Proteomics, pharmaceuticals Industrial coatings Adhesives, coatings

Research Findings and Trends

  • Fluorination Impact : Higher fluorine content correlates with enhanced chemical resistance and thermal stability but increases environmental persistence, raising regulatory concerns for perfluorinated compounds (PFCs) .
  • Market Availability : The target compound is less commercially accessible (90-day delivery time ) compared to shorter-chain fluorinated acrylates like heptafluorobutyl derivatives .

Preparation Methods

Reaction Mechanism and Stoichiometry

The alcohol reacts with acryloyl chloride in a 1:1 molar ratio under inert conditions. A hydrogen chloride (HCl) trapping agent, such as triethylamine or potassium hydroxide, is critical to drive the reaction to completion. Excess acryloyl chloride (1.05–1.6 mol per mole of alcohol) ensures full conversion, with residual reagents removed via distillation or aqueous washes.

Example Protocol

  • Reactants :
    • 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptanol (1 mol)
    • Acryloyl chloride (1.2 mol)
    • Triethylamine (1.5 mol) as HCl scavenger
  • Solvent : Anhydrous tert-butyl alcohol (30% w/v concentration).
  • Conditions :
    • Temperature: -5°C to 25°C (prevents thermal degradation of acrylate)
    • Duration: 12–24 hours under nitrogen.
  • Yield : 75–85% after purification via fractional distillation.

Challenges and Mitigation

  • Moisture Sensitivity : The fluorinated alcohol and acryloyl chloride are highly moisture-sensitive. Strict anhydrous conditions (e.g., molecular sieves, nitrogen purging) are mandatory.
  • Byproduct Management : Residual HCl corrodes equipment and degrades the product. Continuous neutralization with alkaline scrubbers is recommended.

Synthesis of the Fluorinated Alcohol Precursor

The availability of 4,4-bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptanol is a bottleneck. A patented hydrosilylation strategy, analogous to methods in carbosilane dendrimer synthesis, provides a scalable route.

Hydrosilylation of Perfluoroolefins

  • Step 1 : Reaction of perfluorohexene with tris(trifluoromethyl)silane under platinum catalysis yields the silane intermediate.
  • Step 2 : Hydrolysis of the silane with aqueous HCl produces the fluorinated alcohol.

Example Protocol

  • Reactants :
    • Perfluoro-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (1 mol)
    • Tris(trifluoromethyl)silane (1.1 mol)
    • Karstedt’s catalyst (50 ppm Pt).
  • Conditions :
    • Temperature: 80°C
    • Duration: 48 hours
  • Yield : 60–65% after column chromatography.

Alternative Methods and Emerging Technologies

Enzymatic Esterification

Recent advances explore lipase-catalyzed esterification in non-aqueous media. While experimental, this method offers greener processing but suffers from low yields (30–40%) with fluorinated substrates.

Continuous-Flow Microreactor Systems

Pilot studies demonstrate enhanced heat/mass transfer in microreactors, reducing reaction times by 50% compared to batch processes. Challenges include clogging from fluoropolymer formation.

Analytical Characterization and Quality Control

Critical quality attributes (e.g., purity >97%, residual solvents <500 ppm) are verified via:

  • NMR Spectroscopy : $$^{19}\text{F}$$ NMR confirms substitution patterns (δ = -70 to -80 ppm for CF3 groups).
  • GC-MS : Monitors residual acryloyl chloride (<0.1%).
  • Elemental Analysis : Matches theoretical fluorine content (58.2 wt%).

Industrial Applications and Polymer Performance

Polymers derived from this acrylate exhibit:

  • Water Contact Angles : >130° (superhydrophobic surfaces).
  • Thermal Stability : Decomposition onset at 300°C (TGA, N2 atmosphere).
  • Dielectric Constant : 2.1–2.3 (suitable for microelectronics).

Q & A

(Basic) What synthetic strategies are recommended for laboratory-scale preparation of 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate?

Methodological Answer:
The synthesis typically involves acid-catalyzed esterification between the corresponding fluorinated alcohol and acryloyl chloride. Key steps include:

  • Reagent Selection : Use anhydrous conditions and catalysts like sulfuric acid or pyridine to drive esterification.
  • Purification : Fractional distillation under reduced pressure (e.g., 10–15 mm Hg) is critical due to the compound’s high volatility.
  • Safety : Conduct reactions in a fume hood with inert gas (N₂/Ar) to mitigate flammability risks .
    Validation : Monitor reaction progress via thin-layer chromatography (TLC) or 19F NMR to confirm ester formation .

(Advanced) How do the electron-withdrawing trifluoromethyl groups influence copolymerization kinetics with acrylamide derivatives?

Methodological Answer:
The electron-deficient nature of trifluoromethyl groups alters reactivity in radical polymerization:

  • Kinetic Studies : Use differential scanning calorimetry (DSC) to measure initiation and propagation rates. Adjust monomer feed ratios to account for reduced reactivity (e.g., higher initiator concentrations like AIBN at 70–80°C).
  • Side Reactions : Mitigate chain-transfer reactions by optimizing solvent polarity (e.g., using dimethylformamide or fluorinated solvents) .
    Data Analysis : Employ size-exclusion chromatography (SEC) to analyze molecular weight distributions and detect branching or crosslinking.

(Basic) What analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • 19F NMR : Quantify fluorine environments using certified reference materials (CRMs) for calibration .
  • IR Spectroscopy : Identify acrylate C=O stretches (~1720 cm⁻¹) and CF₃ symmetric/asymmetric vibrations (1150–1250 cm⁻¹) .
  • GC-MS : Assess purity with helium carrier gas and electron ionization (EI) at 70 eV. Compare retention times with synthetic intermediates .

(Advanced) What computational models predict the thermal degradation pathways of polymers derived from this acrylate?

Methodological Answer:

  • Density Functional Theory (DFT) : Simulate bond dissociation energies (BDEs) to identify weak points (e.g., β-scission near CF₃ groups).
  • Thermogravimetric Analysis (TGA) : Correlate experimental mass loss (e.g., 5% weight loss at 250–300°C) with predicted degradation mechanisms.
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to estimate activation energies for decomposition .

(Safety) What personal protective equipment (PPE) and handling protocols are essential for this compound?

Methodological Answer:

  • PPE : Nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats are mandatory. Use NIOSH-approved respirators if ventilation is inadequate .
  • Storage : Store in airtight containers under inert gas at –20°C to prevent moisture absorption and polymerization.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water due to potential hydrolysis .

(Advanced) How can researchers design experiments to evaluate the hydrolytic stability of this acrylate in aqueous environments?

Methodological Answer:

  • Experimental Design : Prepare buffered solutions (pH 4–10) and monitor degradation via HPLC with UV detection (λ = 210 nm for acrylate groups).
  • Kinetic Profiling : Use pseudo-first-order kinetics to calculate half-lives. Note that CF₃ groups may reduce hydrolysis rates compared to non-fluorinated acrylates .
  • Product Analysis : Identify hydrolysis products (e.g., fluorinated alcohols) using LC-MS/MS .

(Basic) What solvent systems are compatible with this acrylate for polymer film fabrication?

Methodological Answer:

  • High Solubility : Fluorinated solvents (e.g., hexafluoroisopropanol) or aromatic hydrocarbons (toluene/xylene) are ideal for spin-coating or drop-casting.
  • Incompatible Solvents : Avoid protic solvents (e.g., water, alcohols) to prevent ester hydrolysis .
  • Film Characterization : Use atomic force microscopy (AFM) to assess surface roughness and contact angle measurements for hydrophobicity .

(Advanced) What strategies optimize the incorporation of this acrylate into block copolymers for enhanced thermal stability?

Methodological Answer:

  • Monomer Sequencing : Employ RAFT polymerization to control block lengths and minimize phase separation.
  • Crosslinking : Introduce bifunctional monomers (e.g., divinylbenzene) to improve glass transition temperatures (Tg).
  • Morphology Analysis : Use small-angle X-ray scattering (SAXS) to correlate nanostructure with thermal performance .

Table 1. Key Analytical Techniques and Applications

TechniqueApplicationKey ParametersReferences
19F NMRStructural confirmationQuantitative CRM calibration
TGAThermal stability assessment10°C/min under N₂
SECMolecular weight analysisTHF eluent, 1 mL/min
Contact AngleHydrophobicity measurementWater droplet (5 µL)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate
Reactant of Route 2
Reactant of Route 2
4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate

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